molecular formula C16H21N5O2S B11062015 ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate

ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate

Cat. No.: B11062015
M. Wt: 347.4 g/mol
InChI Key: PZTGHTLHBKIEFW-UHFFFAOYSA-N
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Description

Ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anticancer, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate typically involves the condensation of 4-amino-5-mercapto-3-[(3-aralkyl amido/imidoalkyl)phenyl]-1,2,4-triazoles with benzoin in polyphosphoric acid under reflux conditions . The reaction yields the desired triazolothiadiazine derivatives in good yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned condensation reaction, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced triazolothiadiazine derivatives.

    Substitution: Substituted triazolothiadiazine derivatives with various functional groups.

Scientific Research Applications

Ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate is unique due to its specific structural features and pharmacological activities. Similar compounds include:

These compounds share similar core structures but differ in their substituents and specific biological activities, highlighting the versatility and potential of the triazolothiadiazine scaffold in drug development.

Properties

Molecular Formula

C16H21N5O2S

Molecular Weight

347.4 g/mol

IUPAC Name

ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate

InChI

InChI=1S/C16H21N5O2S/c1-5-23-15(22)14-13(11-6-8-12(9-7-11)20(3)4)19-21-10(2)17-18-16(21)24-14/h6-9,13-14,19H,5H2,1-4H3

InChI Key

PZTGHTLHBKIEFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(NN2C(=NN=C2S1)C)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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